Doramectin
Overview
Description
Doramectin is a veterinary medication approved by the US Food and Drug Administration (FDA) for the treatment of parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle . It is a derivative of avermectin, produced by fermentation by selected strains of Streptomyces avermitilis followed by chemical modification .
Synthesis Analysis
Doramectin is produced by S. avermitilis bkd− mutants through cyclohexanecarboxylic acid (CHC) feeding . A rational strategy to improve doramectin production involves the termination of competing polyketide biosynthetic pathways combined with the overexpression of CoA ligase, providing precursors for polyketide biosynthesis .
Molecular Structure Analysis
The structures of doramectin and its close analogue, -cyclohexyl-avermectin B2, have been determined by proton and carbon NMR spectroscopy, mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
Doramectin is a targeted biosynthetic metabolite of a mutant strain of S. avermitilis, and is not a natural product . Doramectin is produced using CHC-CoA as a starter unit, which can be achieved by adding CHC to the fermentation of S. avermitilis or by introducing a CHC-CoA biosynthetic gene cassette .
Physical And Chemical Properties Analysis
Doramectin has a molecular formula of C50H74O14 and a molecular weight of 899.11 . It is an oily substance with a light yellow color .
Scientific Research Applications
Field
Doramectin is widely used in the field of veterinary medicine .
Application
Doramectin is a broad-spectrum antiparasitic drug used in livestock against external parasites (lice, mites, etc.) as well as against internal parasites (e.g., roundworms) . It’s used for the treatment of parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle, sheep, swine, and others .
Method of Application
Doramectin is usually administered as a single subcutaneous injection . The dosage and administration method may vary depending on the type of animal and the specific parasitic infection being treated .
Results
Doramectin has been found to be effective in controlling a wide range of parasites, contributing to the health and productivity of livestock .
Industrial Production
Field
Doramectin is produced industrially using bioengineering techniques .
Application
In industrial production, Doramectin is produced by Streptomyces avermitilis fermentation .
Method of Application
The production involves the use of Streptomyces avermitilis strains, which are incubated in seed and fermentation medium. The process involves the use of cyclohexanecarboxylic acid (CHC) as a precursor . To improve Doramectin production, a strategy involving the termination of competing polyketide biosynthetic pathways combined with the overexpression of CoA ligase has been proposed .
Results
By applying the aforementioned strategy, the resulting strain produced approximately 723 mg/L of Doramectin in flasks, which was approximately 260% that of the original strain .
Parasite Control in Horses
Field
Doramectin is used in the field of equine medicine .
Application
Doramectin is available for horses as an oral, flavored, bioadhesive gel under the name Doraquest L.A. Oral Gel . It is used to control and treat internal parasites such as roundworms, lungworms, and some external parasites .
Method of Application
The gel is administered orally to the horse. The dosage and administration method may vary depending on the type of parasite being treated .
Results
Doramectin has been found to be effective in controlling a wide range of parasites in horses, contributing to their health and well-being .
Combination Therapy
Field
Doramectin is used in combination therapies in veterinary medicine .
Application
Doramectin is available as a combination with levamisole under the brand name Valcor . It is used for the treatment and control of internal parasitosis (gastrointestinal and pulmonary nematodes), ticks, and mange (and other ectoparasites) .
Method of Application
The combination therapy is usually administered as a single subcutaneous injection . The dosage and administration method may vary depending on the type of animal and the specific parasitic infection being treated .
Results
The combination of Doramectin and levamisole has been found to be effective in controlling a wide range of parasites, contributing to the health and productivity of livestock .
Aquaculture
Field
Doramectin is used in the field of aquaculture .
Method of Application
The specific method of application in aquaculture can vary, but it typically involves administering the drug to the water where the fish are located .
Results
The use of Doramectin in aquaculture has been shown to effectively control parasitic infestations, improving the health and productivity of the fish .
Crop Protection
Field
While Doramectin is not typically used in crop protection, related compounds have shown promise in this field .
Application
Compounds similar to Doramectin, such as abamectin, have been used to control root-knot nematodes (Meloidogyne spp.) infecting cucumber plants .
Method of Application
These compounds are typically applied to the soil where the crops are grown .
Results
The use of these compounds has been shown to effectively control parasitic infestations in crops, contributing to improved crop health and yield .
Safety And Hazards
Future Directions
There is ongoing research to improve Doramectin production. One approach involves terminating competing polyketide biosynthetic pathways and overexpressing CoA ligase, providing precursors for polyketide biosynthesis . This could lead to the development of Doramectin overproducers, potentially reducing the cost of this valuable compound in the future .
properties
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFZZSKTJWDQOS-YDBLARSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H74O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048982 | |
Record name | Doramectin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Avermectins induce rapid, non-spastic paralysis in nematodes and arthropods. One common feature of avermectins appears to be the modulation of trans-membrane chloride ion (Cl-) channel activity in nematode nerve cells, and in both nerve and muscle cells of arthropods. These Cl- channels may be gated by a variety of neurotransmitter receptors including gamma-aminobutyric acid (GABA), glutamate and acetylcholine. Activation of the Cl- channels by avermectins leads to an increase in Cl- conductance which results in a changed membrane potential and this causes inhibition of electrical activity in the target nerve or muscle cell. GABA is also a major inhibitory neurotransmitter in the mammalian CNS and avermectins do have intrinsic activity on the mammalian GABA receptor/Cl- channel complex. Avermectins have been reported to bind to glycine receptor/Cl- channel complexes which are restricted to the CNS in mammals. Penetration of the blood brain barrier by avermectins is extremely poor and this may account for the wide margin of safety exhibited by these compounds following administration to mammals. /Avermectins/ | |
Record name | DORAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Doramectin | |
CAS RN |
117704-25-3 | |
Record name | Doramectin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117704-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doramectin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117704253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doramectin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11400 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doramectin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DORAMECTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGD7A54H5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DORAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
116-119 °C | |
Record name | DORAMECTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7452 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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